molecular formula C20H20FN5O B7540585 N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide

N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide

Cat. No. B7540585
M. Wt: 365.4 g/mol
InChI Key: WDLUNUPKQDUBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide, also known as FQPA, is a chemical compound that has been extensively studied for its potential use in scientific research. FQPA is a piperazine derivative that has been found to have a number of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide is not fully understood, but it is thought to involve the modulation of certain neurotransmitter systems in the brain. As a 5-HT1A receptor agonist, N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide is believed to increase the activity of this receptor, leading to a decrease in anxiety and stress. As a 5-HT2B receptor antagonist, N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide is believed to block the activity of this receptor, leading to a decrease in cardiovascular function.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide has been found to have a number of interesting biochemical and physiological effects. In addition to its effects on the 5-HT1A and 5-HT2B receptors, N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide has been shown to have activity at a number of other receptors and ion channels in the brain. It has also been found to have effects on cellular signaling pathways and gene expression.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide has a number of advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for certain receptors, which allows for more precise modulation of these systems. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide. One area of interest is its potential use in the treatment of anxiety and stress-related disorders, such as post-traumatic stress disorder (PTSD). Another area of interest is its potential use in the treatment of cardiovascular diseases, such as hypertension. Additionally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide and its effects on other receptors and ion channels in the brain.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 4-fluoroacetanilide. This intermediate is then reacted with 2-chloroquinoxaline to form 4-fluoro-N-(2-chloroquinoxalin-6-yl)acetanilide. Finally, this compound is reacted with piperazine to form the desired product, N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide has been extensively studied for its potential use in scientific research. It has been found to have a number of interesting biochemical and physiological effects, including the ability to modulate the activity of certain receptors in the brain. N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide has been shown to be a potent and selective agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. It has also been found to be a potent and selective antagonist of the 5-HT2B receptor, which is involved in the regulation of cardiovascular function.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O/c21-15-5-7-16(8-6-15)23-20(27)14-25-9-11-26(12-10-25)19-13-22-17-3-1-2-4-18(17)24-19/h1-8,13H,9-12,14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLUNUPKQDUBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-quinoxalin-2-ylpiperazin-1-yl)acetamide

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